molecular formula C13H10OS B1609349 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- CAS No. 2910-81-8

2-Propen-1-one, 1-phenyl-3-(2-thienyl)-

Cat. No.: B1609349
CAS No.: 2910-81-8
M. Wt: 214.28 g/mol
InChI Key: VLDDOTFTMZJIEM-CMDGGOBGSA-N
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Description

2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is an organic compound with the molecular formula C13H10OS. It is a member of the chalcone family, which are known for their diverse biological activities. This compound features a phenyl group and a thienyl group attached to a propenone backbone, making it a versatile intermediate in organic synthesis .

Safety and Hazards

The compound is classified as harmful (Xn) with risk phrases 20/21/22 . Safety phrases include 37/39-26 . Further safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propen-1-one, 1-phenyl-3-(2-thienyl)- can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature .

Industrial Production Methods

Industrial production of 2-Propen-1-one, 1-phenyl-3-(2-thienyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-phenyl-3-(2-thienyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-one, 1-phenyl-3-(2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential cytotoxic effects against cancer cell lines.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propen-1-one: Similar structure but lacks the thienyl group.

    1-(4-Nitrophenyl)-3-(2-thienyl)-prop-2-en-1-one: Contains a nitro group on the phenyl ring.

    3,4-Ethylenedioxythiophenyl-2-propen-1-one: Features an ethylenedioxy group on the thienyl ring.

Uniqueness

2-Propen-1-one, 1-phenyl-3-(2-thienyl)- is unique due to the presence of both phenyl and thienyl groups, which confer distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing a variety of bioactive compounds .

Properties

IUPAC Name

(E)-1-phenyl-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10OS/c14-13(11-5-2-1-3-6-11)9-8-12-7-4-10-15-12/h1-10H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDDOTFTMZJIEM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2910-81-8
Record name MLS002704251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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